Cas no 27160-08-3 (Benzene,4-(2-chloroethyl)-1,2-dimethoxy-)

Benzene,4-(2-chloroethyl)-1,2-dimethoxy- is a chlorinated aromatic compound featuring a dimethoxy-substituted benzene ring with a 2-chloroethyl functional group. This structure imparts reactivity suitable for further synthetic modifications, particularly in pharmaceutical and agrochemical applications. The presence of both electron-donating methoxy groups and a reactive chloroethyl side chain enhances its utility as an intermediate in organic synthesis. The compound's stability under controlled conditions and well-defined reactivity profile make it valuable for constructing complex molecular architectures. Careful handling is advised due to the potential lability of the chloroethyl moiety. Its purity and structural specificity ensure consistent performance in targeted chemical transformations.
Benzene,4-(2-chloroethyl)-1,2-dimethoxy- structure
27160-08-3 structure
Product Name:Benzene,4-(2-chloroethyl)-1,2-dimethoxy-
CAS No:27160-08-3
MF:C10H13ClO2
MW:200.662022352219
CID:271893
PubChem ID:3015359
Update Time:2025-06-07

Benzene,4-(2-chloroethyl)-1,2-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzene,4-(2-chloroethyl)-1,2-dimethoxy-
    • 4-(2-Chloroethyl)-1,2-dimethoxybenzene
    • EINECS 248-276-3
    • 2-(3,4-dimethoxyphenyl)-ethyl chloride
    • 2-(3,4-dimethoxyphenyl)-ethyl-chloride
    • EN300-6744069
    • 1-(3,4-dimethoxyphenyl)-2-chloroethane
    • DTXSID70181633
    • VZGITQAWSRBJPP-UHFFFAOYSA-N
    • FT-0761129
    • 3,4-dimethoxyphenethyl chloride
    • Homoveratryl chloride
    • 2-(3,4-dimethoxyphenyl) ethyl chloride
    • 27160-08-3
    • 2-(3,4-dimethoxyphenyl)ethyl chloride
    • NS00028263
    • SCHEMBL1332082
    • Inchi: 1S/C10H13ClO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3
    • InChI Key: VZGITQAWSRBJPP-UHFFFAOYSA-N
    • SMILES: ClCCC1C=CC(=C(C=1)OC)OC

Computed Properties

  • Exact Mass: 200.06049
  • Monoisotopic Mass: 200.060407
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Density: 1.104
  • Boiling Point: 280.2°Cat760mmHg
  • Flash Point: 102.1°C
  • Refractive Index: 1.506
  • PSA: 18.46

Benzene,4-(2-chloroethyl)-1,2-dimethoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6744069-0.1g
4-(2-chloroethyl)-1,2-dimethoxybenzene
27160-08-3 95%
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$58.0 2023-05-30
Enamine
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Enamine
EN300-6744069-1.0g
4-(2-chloroethyl)-1,2-dimethoxybenzene
27160-08-3 95%
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$228.0 2023-05-30
Enamine
EN300-6744069-2.5g
4-(2-chloroethyl)-1,2-dimethoxybenzene
27160-08-3 95%
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Enamine
EN300-6744069-5.0g
4-(2-chloroethyl)-1,2-dimethoxybenzene
27160-08-3 95%
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$660.0 2023-05-30
Enamine
EN300-6744069-10.0g
4-(2-chloroethyl)-1,2-dimethoxybenzene
27160-08-3 95%
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$978.0 2023-05-30
Aaron
AR007MGR-50mg
Benzene,4-(2-chloroethyl)-1,2-dimethoxy-
27160-08-3 95%
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$75.00 2025-02-14
Aaron
AR007MGR-100mg
Benzene,4-(2-chloroethyl)-1,2-dimethoxy-
27160-08-3 95%
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$105.00 2025-02-14
Aaron
AR007MGR-250mg
Benzene,4-(2-chloroethyl)-1,2-dimethoxy-
27160-08-3 95%
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